molecular formula C11H16N2 B7796217 (+/-)-6-Methylnicotine

(+/-)-6-Methylnicotine

Cat. No. B7796217
M. Wt: 176.26 g/mol
InChI Key: SWNIAVIKMKSDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-6-Methylnicotine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-6-Methylnicotine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-6-Methylnicotine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organometallic Methylation and Radical Reactions : The reaction of nicotine with methyllithium and methyl radical produces 2-Methylnicotine as a major product, alongside the 4- and 6-methylnicotines. This implies applications in synthetic chemistry and possibly in pharmacological alterations of nicotine derivatives (Secor, Chavdarian & Seeman, 1981).

  • Microbial Degradation : Certain bacteria strains can completely degrade 6-methylnicotinic acid, indicating applications in bioremediation or as a model for studying microbial metabolism. One strain in particular, Mena 23/3–3c, starts its degradation pathway by hydroxylation at the C2 position, hinting at potential uses in biotransformation or industrial microbiology (Tinschert, Kiener, Heinzmann & Tschech, 1997).

  • Coordination Chemistry and Material Sciences : Various coordination complexes of 6-methylnicotinic acid have been synthesized, showing diverse structures and highlighting its role in the development of materials with specific molecular architectures. This is significant for materials science, especially in the development of new types of catalysts, sensors, or molecular devices (Aakeröy & Beatty, 1999).

  • Hirshfeld Surface Analysis in Crystallography : Studies of Hirshfeld surface and fingerprint plot analysis involving 6-methylnicotinic acid in complex molecular structures highlight its use in understanding intermolecular interactions and molecular packing in crystal engineering (Luo, Mao & Sun, 2014).

  • Biocatalysis for Heterocyclic Carboxylic Acids : The use of bacteria for the regioselective hydroxylation of 6-methylnicotinic acid to produce various hydroxylated heterocyclic carboxylic acid derivatives is significant for chemical synthesis, especially in the production of fine chemicals or pharmaceutical intermediates (Tinschert, Tschech, Heinzmann & Kiener, 2000).

  • Antibacterial Studies : Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been explored for their antibacterial properties, indicating potential applications in developing new antibacterial agents or coatings (Verma & Bhojak, 2018).

properties

IUPAC Name

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNIAVIKMKSDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902956
Record name NoName_3534
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-6-Methylnicotine

Synthesis routes and methods

Procedure details

Into a round bottom flask was placed XVI (2.0 g), and formaldehyde (37% w/v in water, 20 mL) and formic acid (95-97% w/v, 45 mL), both a 0° C., were added. The mixture then was refluxed under nitrogen for 8 hr. The cooled reaction mixture was basified with aqueous sodium hydroxide (50% w/v) to pH 8-9, and the solution extracted with chloroform (5×25 mL). The combined organic liquors were dried over anhydrous sodium sulfate, filtered and evaporated; and the resulting oil distilled under reduced pressure to afford XVII as a clear odorless oil (b.p. 107° C. at 3 mm Hg, 92% yield).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
JI Seeman, HV Secor, CR Howe… - The Journal of …, 1983 - ACS Publications
… hypothesis, we have reacted 6-methylnicotine of high optical purity8 with 1 equiv … optical rotation than the 6methylnicotine. In that we have established that the 6methylnicotine does not …
Number of citations: 11 pubs.acs.org
JI Seeman, HV Secor, CG Chavdarian… - The Journal of …, 1981 - ACS Publications
… or C6 has a minimal effect on the rate ofN' product formation, one can calculate that, relative to nicotine, the rate constant for pyridine alkylation is 0.33 times slower for 6-methylnicotine (…
Number of citations: 39 pubs.acs.org
E Leete, SAS Leete - The Journal of Organic Chemistry, 1978 - ACS Publications
… Under these conditions the retention times of nicotine, 6-methylnicotine, and 4-methylnicotine were 4.4, 4.8, and 6.5 min, respectively. 4-Methylnicotine was obtained as a colorless oil (…
Number of citations: 2 pubs.acs.org
HV Secor, CG Chavdarian, JI Seeman - Tetrahedron Letters, 1981 - Elsevier
… The reaction of nicotine N-oxide with methylmagnesium bromide furnishes both 2- and 6-methylnicotine. … Since 6-methylnicotine has been found to be pharmacologically …
Number of citations: 5 www.sciencedirect.com
SE Jordt, SV Jabba, P Silinski, ML Berman - medRxiv, 2023 - medrxiv.org
… The presence of either (s)-nicotine or 6-methylnicotine was investigated using extracted ion … , and 177.1386 for 6-methylnicotine). The EIC peaks corresponding to these ions were …
Number of citations: 2 www.medrxiv.org
EB Sanders, HV Secor, JI Seeman - The Journal of Organic …, 1978 - ACS Publications
… Some time ago Haglid reported that 6-methylnicotine (3) retained virtually full nicotinic activity, whereas 4-methylnicotine (2) displayed …
Number of citations: 32 pubs.acs.org
M Dukat, M El-Zahabi, G Ferretti, MI Damaj… - Bioorganic & medicinal …, 2002 - Elsevier
… Interestingly, 6-methylnicotine is three to five times more potent than nicotine in these assays even though its affinity is no greater than that of nicotine. The 6-halogenated analogues of …
Number of citations: 12 www.sciencedirect.com
N Sinclair - 1972 - ora.ox.ac.uk
… Alkylation ' with methyl lithium gives 6-methylnicotine (20) and a little 4-raethylnicotine (21), arylation ' ' with phenyl lithium gives a mixture of equal quantities o2 2-paenyl- (22) and 6-…
Number of citations: 2 ora.ox.ac.uk
JI Seeman, CG Chavdarian, HV Secor… - The Journal of Organic …, 1986 - ACS Publications
… The homologous (hydroxyalkyl)nicotinoid, 6-(2hydroxyethyl)nicotine (4), was readily prepared in one step from 6-methylnicotine (10) in 42% yield (Scheme I). Nicotinoid 10 is available …
Number of citations: 12 pubs.acs.org
DX Wang, H Booth… - Drug development …, 1998 - Wiley Online Library
… Haglid [1967a,b] reported that 6-methylnicotine was comparable to nicotine in pharmacological potency, while 4-methylnicotine was inactive. It has been reported that 2-methylnicotine …
Number of citations: 41 onlinelibrary.wiley.com

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